molecular formula C7H10N2O B13121455 2-(Methoxymethyl)-4-methylpyrimidine

2-(Methoxymethyl)-4-methylpyrimidine

Cat. No.: B13121455
M. Wt: 138.17 g/mol
InChI Key: JPHVTWMNPLQNFJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a methoxymethyl group at the second position and a methyl group at the fourth position of the pyrimidine ring gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity .

Another method involves the use of methoxymethyl chloride and 4-methylpyrimidine in the presence of a base such as sodium hydride. This reaction also proceeds under mild conditions and provides a high yield of the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and selectivity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halides or organometallic compounds are employed for substitution reactions.

Major Products

    Oxidation: 2-(Formyl)-4-methylpyrimidine

    Reduction: 2-(Hydroxymethyl)-4-methylpyrimidine

    Substitution: Various substituted pyrimidines depending on the reagent used

Scientific Research Applications

2-(Methoxymethyl)-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-4-chloropyrimidine
  • 2-(Methoxymethyl)-5-methylpyrimidine
  • 2-(Methoxymethyl)-4-ethylpyrimidine

Uniqueness

2-(Methoxymethyl)-4-methylpyrimidine is unique due to the specific positioning of the methoxymethyl and methyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(methoxymethyl)-4-methylpyrimidine

InChI

InChI=1S/C7H10N2O/c1-6-3-4-8-7(9-6)5-10-2/h3-4H,5H2,1-2H3

InChI Key

JPHVTWMNPLQNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)COC

Origin of Product

United States

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